Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate
Description
Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is a synthetic small molecule characterized by a quinoline scaffold substituted with a bicyclic pyrrolo[1,2-b]pyrazole moiety and a 6-methylpyridin-2-yl group. The methyl carboxylate ester at position 7 of the quinoline distinguishes it from structurally related compounds, which often feature substitutions at position 6 (e.g., carboxamide or cyano groups). This compound belongs to a class of kinase inhibitors targeting pathways such as TGF-β, Aurora kinases, or ZAK, though its specific biological activity remains underexplored in the provided evidence .
Properties
CAS No. |
476475-45-3 |
|---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-7-carboxylate |
InChI |
InChI=1S/C23H20N4O2/c1-14-5-3-6-18(25-14)22-21(20-7-4-12-27(20)26-22)17-10-11-24-19-13-15(23(28)29-2)8-9-16(17)19/h3,5-6,8-11,13H,4,7,12H2,1-2H3 |
InChI Key |
WUSBWWWXKVBGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=CC(=CC5=NC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction involving hydrazine hydrate.
Scientific Research Applications
Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Ester vs. Carboxamide
In contrast, Galunisertib’s carboxamide group improves metabolic stability, contributing to its oral bioavailability .
Key Research Findings and Clinical Relevance
- Galunisertib: Demonstrated tumor regression in colon carcinoma models and synergy with anti-GD2 antibodies in neuroblastoma .
- Compound 5a: Achieved sub-nanomolar potency in cellular assays, highlighting the importance of the pyrrolopyrazole-pyridinyl motif .
- DHP-2 : Revealed cross-talk between ZAK and TGF-β signaling, expanding therapeutic target scope .
Biological Activity
Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The compound is characterized by its intricate molecular structure, which includes a quinoline core fused with a pyrrolo-pyrazole moiety and a methylpyridine group. Its molecular formula is with a molecular weight of 384.4 g/mol. The presence of multiple heterocycles in its structure is significant as it often correlates with diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an anti-infective agent.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes by occupying their active sites, thus blocking their activity. This mechanism is crucial for understanding its potential therapeutic uses.
- Modulation of Receptor Activity : It may also modulate receptor activity through competitive inhibition or allosteric modulation, which could have implications in drug design for various diseases.
Synthesis
The synthesis of this compound typically involves multi-step processes that highlight the complexity of creating such heterocyclic compounds. The general steps include:
- Formation of the Pyrrolo-Pyrazole Moiety : This involves the condensation of appropriate precursors under acidic or basic conditions.
- Quinoline Core Construction : Subsequent reactions lead to the formation of the quinoline structure.
- Final Carboxylation : The final step typically involves introducing the carboxylate group to complete the synthesis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-pyrazolo[1,2-b]pyrazol)quinoline | C22H18N4O2 | Lacks carboxylate group |
| 6-Methylpyridine derivative | C7H9N | Simpler structure without heterocycles |
| Quinoline-based inhibitors | Various | Different substitutions on quinoline ring |
This table illustrates that this compound stands out due to its specific substitution pattern and the presence of both quinoline and pyrazole rings.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Anti-Tubercular Activity : In a study evaluating anti-tubercular agents, derivatives similar to this compound were found to exhibit significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Cytotoxicity Assessments : The cytotoxicity of related compounds was assessed on HEK-293 (human embryonic kidney) cells, revealing that many derivatives were nontoxic at effective doses .
- Molecular Docking Studies : Docking studies have revealed insights into the molecular interactions between this compound and target proteins, indicating favorable binding orientations that could enhance its efficacy as a therapeutic agent .
Q & A
Q. What synthetic strategies are commonly used to prepare this compound, and what intermediates are critical for its assembly?
The synthesis involves multi-step heterocyclic chemistry, starting with the preparation of the quinoline-7-carboxylate core followed by functionalization at position 4. Key steps include:
- Quinoline core formation : Cyclocondensation of substituted anilines with acrylate derivatives under acidic conditions (e.g., Pfitzinger reaction) .
- Pyrrolo[1,2-b]pyrazole introduction : Cyclization of propargylamine derivatives with acyl bromides to form the bicyclic pyrrolopyrazole moiety, as demonstrated in analogous syntheses .
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 6-methylpyridin-2-yl group to the pyrrolopyrazole ring . Critical intermediates include the quinoline-7-carboxylate precursor and the functionalized pyrrolopyrazole fragment, which are characterized via -NMR and LC-MS to confirm regiochemistry .
Q. How is the stereochemistry of the compound resolved, and what analytical techniques validate its configuration?
The compound’s stereochemistry arises from the non-planar bicyclic pyrrolopyrazole system. Key methods include:
- X-ray crystallography : Resolves ambiguities in substituent orientation, particularly for the dihydro-pyrrolopyrazole ring .
- NOESY NMR : Identifies spatial proximity of protons in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole moiety to confirm chair-like conformations .
- Vibrational circular dichroism (VCD) : Validates enantiopurity if chiral centers are present .
Q. What in vitro assays are recommended for initial biological evaluation, and how are conflicting activity results addressed?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts (e.g., ADP-Glo™ for kinases) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria, with MIC values compared to controls like ciprofloxacin . Contradiction resolution : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors and validate via orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding to a target protein, and what structural modifications enhance selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses with targets like kinase domains. Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic interactions with the pyrrolopyrazole .
- SAR analysis : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to improve affinity for ATP-binding pockets. Replace the methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target effects .
- Free-energy perturbation (FEP) : Quantify binding energy changes for proposed modifications using MD simulations .
Q. What strategies mitigate oxidative degradation of the compound in solution, and how is degradation monitored?
- Stabilization methods : Use antioxidant additives (e.g., BHT) in stock solutions and store under inert gas (N) to prevent radical-mediated degradation .
- Degradation monitoring : Employ UPLC-MS/MS to track oxidation products (e.g., quinoline N-oxide formation). Accelerated stability studies under varying pH (2–9) and temperature (25–60°C) identify vulnerable sites .
Q. How can conflicting crystallographic and NMR data on the compound’s conformation be reconciled?
- Dynamic NMR : Probe temperature-dependent chemical shifts to identify flexible regions (e.g., dihydro-pyrrolopyrazole ring puckering) .
- DFT calculations : Compare computed -NMR chemical shifts (via Gaussian) with experimental data to validate dominant conformers in solution .
- Multi-conformer X-ray refinement : Resolve disorder in crystal structures using software like SHELXL .
Methodological Notes
- Synthesis optimization : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in coupling reactions to improve sustainability .
- Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate runs to ensure reproducibility .
- Data reporting : Adhere to FAIR principles by depositing spectral data (NMR, HRMS) in public repositories like ChemSpider .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
